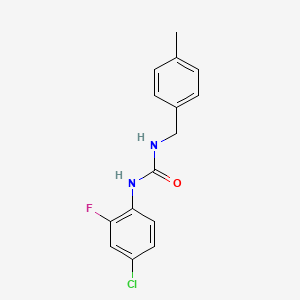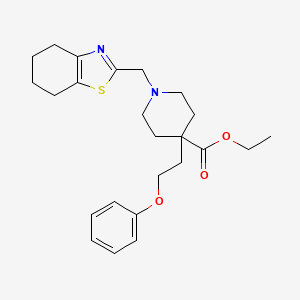![molecular formula C23H23NO2 B4898788 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the family of carbazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In
Aplicaciones Científicas De Investigación
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been widely used in various scientific research applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors (OFETs). In OLEDs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has shown excellent performance as an electron-transporting material. In photovoltaic devices, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been used as a hole-transporting material, and it has shown promising results in enhancing the efficiency of the devices. In OFETs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been used as a p-type semiconductor, and it has shown high mobility and stability.
Mecanismo De Acción
The mechanism of action of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act as an electron transporter in OLEDs and a hole transporter in photovoltaic devices. In OFETs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole acts as a p-type semiconductor by accepting electrons from the source electrode and donating them to the drain electrode.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole. However, some studies have suggested that 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole research. One of the most promising areas is its application in organic electronic devices, such as OLEDs, photovoltaic devices, and OFETs. Further research is needed to optimize the performance of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole in these devices. Additionally, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has shown potential as a therapeutic agent for various diseases, including cancer and inflammation. Further research is needed to explore its mechanisms of action and potential clinical applications.
Métodos De Síntesis
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole can be synthesized by several methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method is the Suzuki coupling reaction between 2-methoxyphenylboronic acid and 9-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction yields 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole as a white solid with a yield of up to 90%.
Propiedades
IUPAC Name |
9-[4-(2-methoxyphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-22-14-6-7-15-23(22)26-17-9-8-16-24-20-12-4-2-10-18(20)19-11-3-5-13-21(19)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWSXOTEUHELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2-Methoxyphenoxy)butyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)
![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)